methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate
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Overview
Description
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a quinoline core with a chloro substituent at the 6-position and a methyl ester group at the 1-position, making it a versatile intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It is known that quinolone compounds, to which this compound belongs, have a wide range of therapeutic potential .
Mode of Action
Quinolones, in general, have been found to exhibit a variety of mechanisms, including acting as signaling molecules controlling the population density of Pseudomonas spp .
Biochemical Pathways
Quinolones have been reported to influence a variety of pathways, with effects ranging from antibacterial to antiviral, and from anticancer to cardiotonic .
Result of Action
Quinolones have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 6-chloroquinoline and methyl chloroacetate.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction mixture is heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The chloro substituent at the 6-position can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloro group.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Quinolone derivatives, including this compound, are investigated for their potential antibacterial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoline: Lacks the ester group but shares the chloro substituent.
4-Oxoquinoline: Lacks the chloro substituent but shares the quinoline core.
Methyl 4-oxoquinoline-1(4H)-yl acetate: Similar structure but without the chloro substituent.
Uniqueness
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of both the chloro substituent and the ester group. This combination enhances its reactivity and makes it a valuable intermediate for synthesizing a wide range of quinoline derivatives with potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-(6-chloro-4-oxoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJMQPAJFPCYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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